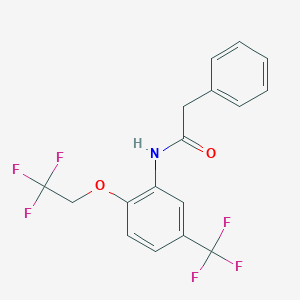
N-(4-chlorobenzoyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzoyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. CFM-2 belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit promising biological activities.
作用机制
The exact mechanism of action of CFM-2 is not fully understood. However, studies have suggested that it acts on the GABAergic and glutamatergic systems in the brain, which are involved in regulating mood, anxiety, and cognition.
Biochemical and Physiological Effects:
CFM-2 has been found to modulate the activity of neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of CFM-2 is its high potency and selectivity for its target receptors. This makes it an ideal candidate for studying the role of these receptors in various neurological disorders. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on CFM-2. One area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for CFM-2 to facilitate its use in research and potential clinical applications.
In conclusion, CFM-2 is a promising compound with potential therapeutic uses in the treatment of various neurological disorders. Its high potency and selectivity make it an ideal candidate for studying the role of specific receptors in these disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
合成方法
CFM-2 can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenyl)benzoic acid. This intermediate is then reacted with piperazine to yield CFM-2.
科学研究应用
CFM-2 has been extensively studied for its potential in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has also been found to possess anticonvulsant and analgesic properties.
属性
分子式 |
C18H17ClFN3O2 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC 名称 |
N-(4-chlorobenzoyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-3-1-13(2-4-14)17(24)21-18(25)23-11-9-22(10-12-23)16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,24,25) |
InChI 键 |
SZLHRRHPGODDHZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)